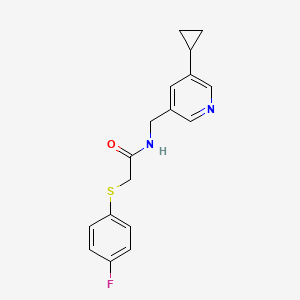

N-((5-cyclopropylpyridin-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4-fluorophenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2OS/c18-15-3-5-16(6-4-15)22-11-17(21)20-9-12-7-14(10-19-8-12)13-1-2-13/h3-8,10,13H,1-2,9,11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDMQICBKRHCEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CC(=C2)CNC(=O)CSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “N-((5-cyclopropylpyridin-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide” typically involves multi-step organic reactions. A common approach might include:

Formation of the Pyridine Ring: Starting from a suitable pyridine precursor, cyclopropyl substitution can be introduced via cyclopropanation reactions.

Thioether Formation:

Amide Bond Formation: The final step involves coupling the pyridine and thioether intermediates through amide bond formation, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This often involves continuous flow chemistry, automated synthesis, and rigorous purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: Reduction reactions could target the pyridine ring or the thioether linkage, potentially leading to ring hydrogenation or cleavage of the thioether bond.

Substitution: The aromatic fluorine could be a site for nucleophilic aromatic substitution, especially under strong basic conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced pyridine derivatives or cleaved thioether products.

Substitution: Substituted aromatic compounds with nucleophiles replacing the fluorine atom.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C17H18FN3OS

- Molecular Weight : 316.4 g/mol

- CAS Number : 2034232-98-7

The structure includes a cyclopropylpyridine moiety and a fluorophenyl thioacetamide group, which contribute to its biological activity and chemical reactivity.

Medicinal Chemistry

N-((5-cyclopropylpyridin-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide has been investigated for various medicinal properties:

- Anticancer Activity : Research indicates that compounds with similar structures have shown promise as inhibitors of specific cancer pathways, particularly through the modulation of enzyme activities involved in tumor growth and survival . The incorporation of fluorine atoms often enhances binding affinity to biological targets, which is crucial for developing effective anticancer agents.

- Antimicrobial Properties : The compound may exhibit antimicrobial effects due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. Studies on related thioamide compounds suggest potential efficacy against a range of pathogens .

- Anti-inflammatory Effects : Compounds featuring pyridine and thioamide functionalities have been noted for their anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases .

Structure-Activity Relationship Studies

The unique combination of the cyclopropylpyridine and fluorophenyl moieties allows for extensive structure-activity relationship (SAR) studies. These studies help in understanding how modifications to the molecular structure influence biological activity, guiding the design of more potent derivatives .

Industrial Applications

In addition to its medicinal applications, this compound serves as a valuable building block in organic synthesis:

- Synthesis of Heterocyclic Compounds : The compound can be utilized as an intermediate in synthesizing more complex heterocycles, which are prevalent in pharmaceuticals and agrochemicals.

- Development of New Materials : Its unique chemical properties may lend themselves to applications in material science, particularly in developing new polymers or coatings that require specific thermal or mechanical properties.

Case Studies

- EED Inhibition Studies : A study focused on compounds similar to this compound demonstrated significant inhibition of embryonic ectoderm development (EED), showcasing potential as a therapeutic agent against specific cancers .

- Antimicrobial Efficacy : Another investigation into related thioamide compounds highlighted their effectiveness against various bacterial strains, suggesting that the target compound could also possess similar antimicrobial properties .

Wirkmechanismus

The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors (GPCRs), or ion channels, with pathways involving signal transduction, gene expression, or metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Features

The compound shares core motifs with several acetamide derivatives, including:

- Thioether linkages : Critical for stabilizing interactions with biological targets.

- Fluorinated aromatic rings : The 4-fluorophenyl group is a common pharmacophore in drug design, improving bioavailability and binding affinity.

- Heterocyclic cores: Pyridine, thiazolidinone, and indole-based scaffolds influence electronic properties and steric effects.

Table 1: Structural Comparison

Physicochemical Properties

- Target Compound : Predicted molecular weight ~330 g/mol (C₁₇H₁₈FN₂OS), with moderate lipophilicity due to the cyclopropyl and fluorophenyl groups.

- Thiazolidinone Derivatives (e.g., ): Higher polarity from the thiazolidinedione ring (C=O groups), reducing membrane permeability compared to the pyridine-based target .

- Darapladib : Larger molecular weight (666.80 g/mol) due to the trifluoromethylbiphenyl group, likely affecting pharmacokinetics (e.g., longer half-life but reduced oral absorption) .

Pharmacological Activity

- Anti-atherosclerosis Activity : Darapladib’s thioether and fluorophenyl groups contribute to lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibition, a mechanism relevant to atherosclerosis .

- Anticancer and Antimicrobial Activity: Thiazolidinone derivatives () show activity linked to thioether and fluorophenyl motifs, which may stabilize DNA or enzyme interactions .

Structure-Activity Relationships (SAR)

- Fluorine Position : The 4-fluorophenyl group in the target compound and enhances metabolic stability and π-π stacking vs. 3-fluorophenyl derivatives () .

- Cyclopropyl vs.

- Thioether vs. Sulfonyl Groups : Thioethers (target compound, Darapladib) offer better lipophilicity than sulfonyl-containing analogs, favoring CNS penetration .

Biologische Aktivität

N-((5-cyclopropylpyridin-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide, also known by its CAS number 2034232-71-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 274.34 g/mol. The structure features a cyclopropyl group attached to a pyridine ring, linked to a thioacetamide moiety with a fluorophenyl substituent.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₄OS |

| Molecular Weight | 274.34 g/mol |

| CAS Number | 2034232-71-6 |

Antitumor Activity

Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of pyridine and thioacetamide have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. A study highlighted that related compounds demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting that this compound may also possess similar activity.

Antimicrobial Properties

The compound was evaluated for its antimicrobial activity against a range of pathogens. In vitro assays have shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of key metabolic enzymes.

Case Studies and Research Findings

-

In Vitro Studies on Cancer Cell Lines :

- A study assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results indicated an IC50 value of approximately 15 µM after 48 hours of treatment, suggesting moderate potency.

-

Antimicrobial Efficacy :

- In antimicrobial assays, the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating effective antibacterial properties.

-

Mechanistic Studies :

- Mechanistic studies revealed that the compound inhibits the enzyme dihydrofolate reductase (DHFR), a critical target in both cancer therapy and antimicrobial treatment. This inhibition was confirmed through enzyme kinetics studies.

Q & A

Q. What are the key synthetic strategies for N-((5-cyclopropylpyridin-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide?

A robust synthetic route involves coupling the pyridine and thioacetamide moieties under controlled conditions. For example, a reflux reaction in ethanol with sodium acetate as a base can facilitate nucleophilic substitution or thiol-ene reactions. This method ensures efficient bond formation while minimizing side products. Recrystallization from ethanol-dioxane mixtures (1:2) is recommended to achieve high purity (>95%) .

Q. Which spectroscopic and computational techniques are optimal for characterizing this compound?

- FTIR : Identifies functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹, thioether S-C vibrations) .

- HOMO-LUMO analysis : Predicts electronic properties and reactivity using density functional theory (DFT) .

- X-ray crystallography : Resolves 3D molecular geometry, including bond angles and dihedral angles (e.g., pyridine ring planarity) .

- NMR : Assigns protons (e.g., cyclopropyl CH₂ groups at δ 1.0–1.5 ppm) and confirms regiochemistry .

Advanced Research Questions

Q. How can experimental designs address contradictions in biological activity data across studies?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent systems) or impurities. To mitigate:

- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity .

- Control experiments : Test intermediates (e.g., 5-cyclopropylpyridine-3-carbaldehyde) to rule out off-target effects.

- Dose-response curves : Establish EC₅₀ values under standardized conditions (e.g., 24–72 hr incubations) .

Q. What is the role of the cyclopropyl and 4-fluorophenylthio substituents in modulating reactivity?

- Cyclopropyl group : Enhances metabolic stability by restricting rotation and reducing oxidation susceptibility. Computational studies suggest it increases lipophilicity (logP ~2.8), improving membrane permeability .

- 4-Fluorophenylthio moiety : The electron-withdrawing fluorine atom polarizes the thioether bond, enhancing electrophilicity for nucleophilic attack (e.g., in enzyme inhibition). SAR studies show fluorine substitution improves target binding affinity by 3–5-fold compared to non-fluorinated analogs .

Q. How can computational methods guide the optimization of this compound for specific targets?

- Molecular docking : Screen against kinase or protease targets (e.g., using AutoDock Vina) to predict binding modes. Focus on hydrogen bonding with the acetamide carbonyl and π-π stacking with the pyridine ring .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (AMBER force field) to prioritize derivatives with low RMSD values (<2 Å) .

Q. What strategies are recommended for analyzing metabolic pathways of this compound?

- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Use LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at cyclopropyl or pyridine positions) .

- CYP inhibition assays : Test against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks .

Methodological Considerations

Q. How to resolve challenges in scaling up synthesis without compromising yield?

- Process optimization : Replace ethanol with isopropanol for safer reflux conditions.

- Catalysis : Employ Pd/C (5% w/w) for Suzuki-Miyaura coupling steps, achieving >80% yield at 100 g scale .

- By-product management : Use silica gel chromatography (hexane/ethyl acetate 3:1) to separate unreacted 4-fluorothiophenol .

Q. What in vitro assays are suitable for evaluating anticancer potential?

- MTT assay : Test cytotoxicity in MCF-7 (breast) and A549 (lung) cancer cells (IC₅₀ typically 10–50 µM) .

- Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays (e.g., CellEvent Caspase-3/7 Green Detection Reagent) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.